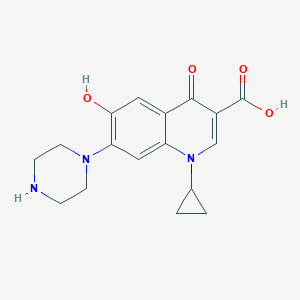

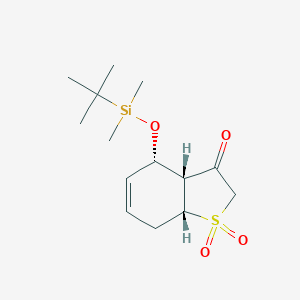

3-羟基-4-(3,4,5-三羟基-四氢吡喃-2-氧基)-哌啶-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions, as seen in the one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, which proceeds both chemically and electrochemically . Another synthesis route involves the condensation of 4-hydroxy coumarin with aromatic aldehydes in the presence of piperidine to yield novel antibacterial and antioxidant derivatives . Additionally, a two-step reaction starting from resorcinol and methyl-4-oxo-3-piperidine carboxylate hydrochloride leads to the formation of 3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one . These methods highlight the versatility of piperidine derivatives in synthesizing complex heterocycles.

Molecular Structure Analysis

The molecular structures of synthesized compounds are typically confirmed using various spectroscopic techniques, including IR, NMR (1H, 13C-NMR, NOESY, HMBC), and mass spectrometry (ESI-MS) . For instance, the structure of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one was confirmed using IR and NMR spectroscopy, supported by quantum-chemical calculations to determine stable conformations . Similarly, the piperazine ring in 3-hydroxy-6-methyl-2-[4-(3-trifluoromethylphenyl)piperazin-1-ylmethyl]-4H-pyran-4-one was found to adopt an almost perfect chair conformation .

Chemical Reactions Analysis

The chemical reactivity of these compounds often involves redox processes, as indicated by the quasireversible redox process observed in the synthesized chromene derivatives . Furthermore, the inverse electron demand Diels-Alder reaction is employed to synthesize 2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridines and 3-hydroxy-3,4-dihydro-2H-pyrano[2,3-b]pyridines, showcasing the utility of cycloaddition reactions in constructing complex heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of hydroxymethyl groups and the ability to form intramolecular hydrogen bonds can affect the solubility and stability of the compounds . The electrochemical properties, such as redox potentials, are also important, especially when considering the compounds' potential as antibacterial and antioxidant agents . The affinity constants of certain derivatives for dopamine receptors suggest potential applications in neuropharmacology .

科学研究应用

Microwave-Assisted Synthesis for Biological Importance

研究表明,在微波辅助条件下合成某些类似于3-羟基-4-(3,4,5-三羟基-四氢吡喃-2-氧基)-哌啶-2-酮结构的化合物,展示了显著的生物应用,特别是在抗微生物活性方面。这些化合物是通过特定葡萄糖吡喃糖苷与黄酮类化合物在微波条件下相互作用而获得的,与它们的非葡萄糖吡喃糖苷对照相比,显示出增强的抗微生物效力(Gharpure et al., 2014)。

一步合成吡啶和吡喃衍生物

在微波辐射下探索了一种涉及双芳基亚基环己酮和马来酸二腈的一步合成过程,产生了吡啶和4H-吡喃衍生物。这种方法提供了一种直接合成复杂结构的途径,可能包括所讨论化合物的变体,产率良好(Jian-Feng Zhou, 2003)。

FeCl3催化的C-N偶联反应

FeCl3催化的C-N偶联反应代表了合成2-羟基吡咯啉/哌啶衍生物的另一种方法论方法。这种技术强调了生成与3-羟基-4-(3,4,5-三羟基-四氢吡喃-2-氧基)-哌啶-2-酮结构相似的化合物的多功能性,这些化合物可能在各种化学和生物研究领域中应用(Mani et al., 2014)。

抗微生物和抗病毒活性

关于新型氯科吉酸衍生物的研究,包括具有吡喃酮结构的衍生物,已经揭示了显著的抗微生物和抗病毒活性。这项研究表明,与3-羟基-4-(3,4,5-三羟基-四氢吡喃-2-氧基)-哌啶-2-酮结构相似的化合物有望为新的抗微生物和抗病毒药物的开发做出贡献(Aytemir & Ozçelik, 2010)。

抗惊厥活性

已经对科吉酸衍生物的合成进行了研究,以探索其潜在的抗惊厥特性。这一研究领域尤为重要,因为它探讨了与3-羟基-4-(3,4,5-三羟基-四氢吡喃-2-氧基)-哌啶-2-酮结构相似的化合物在神经学应用方面的特性,旨在开发用于癫痫治疗的新疗法(Aytemir et al., 2010)。

属性

IUPAC Name |

(3S,4R)-3-hydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypiperidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO7/c12-4-3-17-10(8(15)6(4)13)18-5-1-2-11-9(16)7(5)14/h4-8,10,12-15H,1-3H2,(H,11,16)/t4-,5-,6+,7+,8-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZMHPRIYUPDCT-BQWZOORQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(C1OC2C(C(C(CO2)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)[C@H]([C@@H]1O[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-4-(3,4,5-trihydroxy-tetrahydro-pyran-2-yloxy)-piperidin-2-one | |

CAS RN |

284045-95-0 |

Source

|

| Record name | 3-Hydroxy-4-(3,4,5-trihydroxy-tetrahydro-pyran-2-yloxy)-piperidin-2-one | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03717 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B135805.png)

![1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI)](/img/structure/B135817.png)

![1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B135835.png)

![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B135838.png)